17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Overview
Description
17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a metabolite of Beclometasone . It has a molecular weight of 372.45 and a molecular formula of C22H28O5 .
Molecular Structure Analysis
The molecular structure of 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is represented by the formula C22H28O5 . For a more detailed view of the structure, you may refer to databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
This compound appears as a white to off-white solid . It has a melting point of 246 - 249 °C and is slightly soluble in chloroform, dioxane, and DMSO when heated . The specific rotation is +28.1° (c = 0.3, Dioxane) .Scientific Research Applications
Synthesis for Anti-Inflammatory Applications : A study described an alternative synthesis of 17α, 21-dihydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione, an intermediate to the potent anti-inflammatory corticoid, Betamethasone (Andrews, D. R., Giusto, R., & Sudhakar, A., 1996).
Synthesis from Cholesterol Biodegradation Products : Another research focused on an efficient synthesis of this compound from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol. This process could potentially make it a valuable intermediate for prednisolone (Nitta, I., Fujimori, S., Haruyama, T., Inoue, S., & Ueno, H., 1985).
Bioactive Pregnanes Study : A study identified bioactive pregnanes, including 16β,17β-epoxy-12β-hydroxypregna-4,6-diene-3,20-dione, from Nerium oleander. These compounds showed significant anti-inflammatory and cytotoxic activities (Bai, L., Wang, L., Zhao, M., et al., 2007).
Ionic Liquid Biodehydrogenation : Research on the biodehydrogenation of 17α-Hydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione by Arthrobacter simplex in an ionic liquid containing system demonstrated a maximum conversion rate of 89.9%, which was higher than in Tris-HCl buffer (Wang Rong-zhu, 2011).
Progesterone Derivatives as 5α-Reductase Inhibitors : A study reported the synthesis and pharmacological evaluation of new progesterone derivatives, including 17α-hydroxy-16β-methylpregna-4,6-diene-3,20-dione, for inhibitory activity against 5α-reductase, which is significant in prostate health (Ramírez, E., Cabeza, M., Bratoeff, E., et al., 2005).
Androgenic and Anti-Androgenic Effects Study : This compound was studied for its androgenic and anti-androgenic effects, highlighting its potential in hormonal therapy (Cabeza, M., Gutiérrez, E., Miranda, R., et al., 1999).
Anti-Inflammatory Activity of Derivatives : A study on the derivatives of 2-bromo-6β-fluoropregna-1,4-diene-3,20-dione showed notable topical anti-inflammatory activity without systemic effects (Toscano, L., Barlotti, L., Fioriello, G., et al., 1977).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6,8,11,13,16-18,23,26H,4-5,7,9-10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANQAGTORONNC-OHIZPDRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171486 | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
CAS RN |
18383-24-9 | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6909Q60UM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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